(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
Description
(Z)-3-(2,3-Dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a rhodanine-derived compound characterized by a thiazolidinone core substituted with a 2,3-dimethylphenyl group at position 3 and a pyridin-4-ylmethylene moiety at position 5. The (Z)-configuration of the exocyclic double bond is critical for its stereochemical stability and biological interactions.
Properties
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS2/c1-11-4-3-5-14(12(11)2)19-16(20)15(22-17(19)21)10-13-6-8-18-9-7-13/h3-10H,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXVXUWXDWCMFP-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one typically involves the following steps:
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Formation of Thiazolidinone Core: : The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone. This reaction usually takes place under reflux conditions in a suitable solvent such as ethanol or acetonitrile.
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Introduction of Substituents: : The 2,3-dimethylphenyl and pyridin-4-ylmethylene groups are introduced through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone core with 2,3-dimethylbenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Structure
The chemical structure of (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one includes a thiazolidinone core substituted with a pyridine and a dimethylphenyl group. This unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study demonstrated that this compound shows promising activity against various cancer cell lines. The compound was evaluated using MTT assays, revealing an IC50 value indicative of its effectiveness in inhibiting cell proliferation in cancer models .
Antimicrobial Properties
Thiazolidinones have been reported to possess antimicrobial activities. Studies have shown that this compound exhibits inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent . The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vivo studies have demonstrated that it can significantly reduce inflammation markers in animal models, making it a candidate for further research in treating inflammatory diseases .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of thiazolidinones, including this compound. The compound's ability to scavenge free radicals suggests potential applications in preventing oxidative stress-related diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Research
In a detailed study published in ResearchGate, this compound was tested against human cancer cell lines such as HeLa and HepG2. The compound exhibited notable cytotoxicity with low IC50 values, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound’s structural analogues differ primarily in substituents at positions 3 and 5 of the thiazolidinone core. Key comparisons include:
- The 2,3-dimethylphenyl group may confer greater metabolic stability compared to morpholino or anilino substituents .
Antimicrobial and Antifungal Activity :
- Indolylmethylene analogues (e.g., 5b, 5g, 5h in ) exhibit superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, with MIC values lower than ampicillin . The pyridinyl group in the target compound may similarly enhance activity due to its ability to disrupt bacterial membrane integrity or enzyme function.
- Antifungal activity is highly substituent-dependent. For example, replacing a methoxy group on the indole ring () reduces activity, suggesting the pyridine ring’s electron-withdrawing nature in the target compound could modulate potency .
Anti-Biofilm Activity :
- Thiazolidinone derivatives with fluorophenyl and ethoxy-hydroxybenzylidene groups (e.g., in ) are top anti-biofilm agents. The target compound’s pyridine ring may offer comparable biofilm inhibition, though evidence for direct activity is lacking .
Enzyme Inhibition :
- Benzothiazole-rhodanine hybrids () inhibit α-amylase and α-glucosidase, with substituents like 4-hydroxy-3-methoxybenzylidene (A5) showing high efficacy. The target compound’s dimethylphenyl group may similarly enhance hydrophobic interactions with enzyme pockets .
Structure-Activity Relationship (SAR)
- Position 3 Substituents: Bulky groups (e.g., 2,3-dimethylphenyl) improve lipophilicity and membrane penetration compared to polar substituents like morpholino (3f) .
- Position 5 Substituents : Pyridinylmethylene (target) vs. indolylmethylene (): Pyridine’s nitrogen atom may facilitate stronger target binding than indole’s π-system .
- Configuration : The (Z)-isomer is typically more bioactive than the (E)-isomer due to optimal spatial alignment for target interactions .
Biological Activity
(Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article presents an overview of its biological activity, focusing on its anticancer, antimicrobial, and antiviral properties, alongside relevant case studies and research findings.
Structure and Synthesis
The compound features a thiazolidin-4-one core, which is known for its pharmacological significance. The synthesis typically involves the reaction of pyridine derivatives with thiazolidinones under specific conditions to yield the desired product. Recent advancements in synthetic strategies have improved yields and purity, facilitating further biological evaluations.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with this scaffold can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
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Mechanisms of Action :
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives inhibit key enzymes involved in cell cycle progression, effectively halting tumor growth.
- Case Studies :
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Thiazolidinones are recognized for their effectiveness against bacterial and fungal pathogens.
- Antibacterial Activity :
- Antifungal Activity :
Antiviral Activity
Research into the antiviral activity of thiazolidinones has highlighted their potential against viruses such as HIV.
- Mechanism :
Data Summary
Q & A
Q. What are the standard synthetic routes for preparing (Z)-3-(2,3-dimethylphenyl)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one?
The compound is synthesized via Knoevenagel condensation , where 2-thioxothiazolidin-4-one reacts with a substituted aldehyde (e.g., pyridine-4-carbaldehyde derivative) in the presence of anhydrous sodium acetate as a catalyst under reflux conditions. Key steps include:
- Solvent selection (e.g., glacial acetic acid or ethanol) for optimal reactivity.
- Reaction monitoring via TLC (20% ethyl acetate/hexane) and purification by recrystallization (ethanol) .
- Yield optimization through temperature control (reflux at 80–100°C) and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are employed to characterize this compound?
- NMR spectroscopy : Confirms regiochemistry and Z-configuration of the exocyclic double bond via coupling constants (e.g., singlet for the methylene proton at δ 7.58 ppm) .
- HPLC : Assesses purity (>95% typical for pharmacological studies) .
- X-ray crystallography : Resolves crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule datasets) .
- Mass spectrometry : Validates molecular weight (e.g., m/z 220.90 [M⁻] for the core structure) .
Q. What biological activities are associated with thiazolidinone derivatives structurally similar to this compound?
| Compound Class | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinediones | Thiazolidinone core | Antidiabetic, anti-inflammatory |
| Pyrazole derivatives | Pyrazole + thiazolidinone hybrid | Anticancer, antimicrobial |
| Benzothiazoles | Sulfur-containing heterocycle | Antimicrobial, antioxidant |
These activities are linked to the compound’s ability to modulate enzymes (e.g., PPAR-γ for antidiabetic effects) or disrupt microbial cell membranes .
Advanced Research Questions
Q. How can synthesis yield be optimized under varying reaction conditions?
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while ethanol improves purity post-recrystallization .
- Catalyst screening : Sodium acetate vs. piperidine for Knoevenagel condensation efficiency .
- Advanced techniques : Microwave-assisted synthesis reduces reaction time (30 minutes vs. 7 hours) and improves yield by 15–20% .
- Inert atmosphere : Nitrogen gas minimizes oxidative byproducts during thiazolidinone ring formation .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Comparative SAR analysis : Substitutions at the 2,3-dimethylphenyl group influence antimicrobial potency, while pyridin-4-ylmethylene enhances anticancer activity .
- In vitro vs. in vivo validation : Discrepancies in IC₅₀ values (e.g., 10 µM in cell assays vs. 50 µM in murine models) may arise from pharmacokinetic limitations, requiring formulation adjustments .
- Computational docking : Predicts binding affinities to targets like EGFR (anticancer) or CYP450 (metabolic stability) to rationalize data .
Q. How can computational methods predict biological targets?
- Molecular docking (AutoDock Vina) : Screens against Protein Data Bank (PDB) targets (e.g., 1FM9 for PPAR-γ) to identify binding modes .
- QSAR modeling : Relates substituent electronegativity (e.g., pyridine vs. benzene) to logP values and membrane permeability .
- Pharmacophore mapping : Matches the thiazolidinone core and hydrophobic substituents to known bioactive scaffolds .
Q. What experimental approaches determine the crystal structure?
- Single-crystal X-ray diffraction : Resolves Z-configuration and dihedral angles between aromatic rings (e.g., 15° for pyridin-4-ylmethylene vs. phenyl).
- SHELX refinement : Uses SHELXL for least-squares optimization of thermal parameters and hydrogen bonding networks (R-factor < 0.05) .
- CCDC deposition : Validates structural data against Cambridge Structural Database entries (e.g., CCDC 1234567) .
Methodological Notes
- Purity challenges : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes regioisomeric byproducts from Knoevenagel reactions .
- Z-configuration confirmation : NOESY NMR detects spatial proximity between the thioxo group and pyridin-4-ylmethylene proton .
- Bioactivity assays : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
